6-METHYL-3-[(1E)-2-PHENYLETHENYL]-5H,6H,7H,8H-PYRIMIDO[5,4-E][1,2,4]TRIAZINE-5,7-DIONE
Description
6-METHYL-3-[(1E)-2-PHENYLETHENYL]-5H,6H,7H,8H-PYRIMIDO[5,4-E][1,2,4]TRIAZINE-5,7-DIONE is a heterocyclic compound that belongs to the class of pyrimido[5,4-e][1,2,4]triazines
Properties
IUPAC Name |
6-methyl-3-[(E)-2-phenylethenyl]-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2/c1-19-13(20)11-12(16-14(19)21)18-17-10(15-11)8-7-9-5-3-2-4-6-9/h2-8H,1H3,(H,16,18,21)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFNKVICJQZYQM-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=NC(=N2)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=C(NC1=O)N=NC(=N2)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-METHYL-3-[(1E)-2-PHENYLETHENYL]-5H,6H,7H,8H-PYRIMIDO[5,4-E][1,2,4]TRIAZINE-5,7-DIONE can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of phenylhydrazine with a disubstituted amidine in the presence of a base such as sodium methoxide in methanol. The reaction is typically carried out under reflux conditions for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and acylating agents.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-METHYL-3-[(1E)-2-PHENYLETHENYL]-5H,6H,7H,8H-PYRIMIDO[5,4-E][1,2,4]TRIAZINE-5,7-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antifungal, anticancer, and antiviral activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit the activity of enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar compounds to 6-METHYL-3-[(1E)-2-PHENYLETHENYL]-5H,6H,7H,8H-PYRIMIDO[5,4-E][1,2,4]TRIAZINE-5,7-DIONE include other pyrimido[5,4-e][1,2,4]triazines such as:
- 1-Ethyl-6-methyl-3-phenyl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione
- 1-Ethyl-6-methyl-3-thiophen-2-yl-1H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
